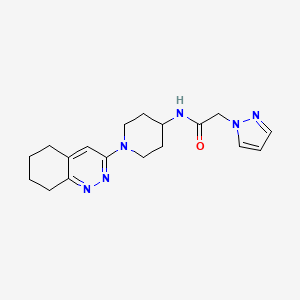

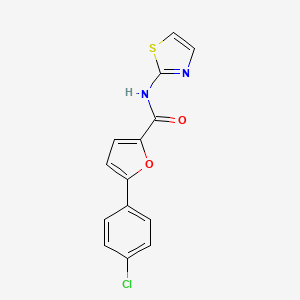

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide, also known as MPI-0479605, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Pharmaceuticals

Nitrogen-containing heterocyclic compounds are extensively utilized as structural components in pharmaceuticals due to their significant biological activities. These compounds range from simple structures like pyridine bases to more complex pharmaceutical ingredients. Pyridine bases, in particular, find applications in various domains, including as herbicides, insecticides, vitamins (nicotinic acid and nicotinic acid amide), pharmaceuticals, and adhesives. Pyrazines, another class of nitrogen-containing compounds, are employed in flavors, fragrances, and as pharmaceutical intermediates. An example includes 2-methylpyrazine, used as a raw material for the anti-tuberculosis drug pyrazinamide. The relevance of pyrroles is highlighted in materials science, particularly for their use in electroconductive polymers like polypyrrole, which has gained attention for its potential in inexpensive production processes (Higasio & Shoji, 2001).

Applications in Agrochemicals and Advanced Materials

The synthesis and functionalization of nitrogen-containing heterocycles, such as the reaction of pyrazole derivatives with diamines, showcase their versatility in creating compounds with potential applications in agrochemicals and advanced materials. For instance, the transformation of 1H-pyrazole-3-carboxylic acid into various amides and imidazo[4,5-b]pyridine derivatives through reactions with diamines underscores the adaptability of these heterocycles in synthesizing new chemical entities with potential biological and material applications (Yıldırım, Kandemirli, & Demir, 2005).

Antifungal and Antibacterial Activities

Research into N-substituted pyrazole derivatives demonstrates their moderate antifungal activities against phytopathogenic fungi, highlighting their potential in developing new agrochemicals. Some synthesized compounds showed significant inhibition activities against pathogens like Gibberella zeae, suggesting their applicability in addressing agricultural challenges (Wu et al., 2012).

Biological Evaluation for Medicinal Chemistry

The exploration of pyrazole–indole hybrids in medicinal chemistry, aiming at developing antitumor agents, exemplifies the therapeutic potential of integrating heterocyclic frameworks. These hybrids have shown promising cytotoxicity activities against various human cancer cell lines, indicating the importance of heterocyclic compounds in drug discovery and development processes (Hassan et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways .

Mode of Action

It’s worth noting that similar compounds have been found to potently inhibit flt3-itd/d835y and flt3-itd/f691l secondary mutants .

Biochemical Pathways

The compound is likely to affect the FLT3-ITD and BCR-ABL pathways . These pathways are involved in cell proliferation and survival, and their dysregulation can lead to the development of various malignancies.

Result of Action

Inhibition of the flt3-itd and bcr-abl pathways can potentially lead to decreased cell proliferation and survival .

Eigenschaften

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-24-12-15(11-22-24)16-7-6-13(9-20-16)10-21-19(25)18-8-14-4-2-3-5-17(14)23-18/h2-9,11-12,23H,10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASOLLGBXBKRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2503691.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B2503692.png)

![(2-Methylsulfanylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2503698.png)

![2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2503700.png)

![N-cyclopropyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2503701.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2503704.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2503711.png)